molecular formula C21H22N4O4S2 B2385551 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 392294-62-1

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2385551
CAS No.: 392294-62-1
M. Wt: 458.55
InChI Key: OCCLFBZKEQYWLX-UHFFFAOYSA-N
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Description

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H22N4O4S2 and its molecular weight is 458.55. The purity is usually 95%.
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Biological Activity

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular structure includes diverse functional groups that suggest various biological activities, particularly in relation to enzyme inhibition and cancer therapy.

Chemical Structure and Properties

The compound has the following chemical formula: C17H22N4O2S2, with a molecular weight of 378.51 g/mol. The presence of a thiadiazole ring is notable as this class of compounds is known for its diverse biological activities including antimicrobial, antitumor, and enzyme inhibition properties .

Structural Representation

The structural complexity of this compound can be summarized as follows:

C17H22N4O2S2\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}_{2}

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways such as phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR). These pathways are critical for regulating cell growth and metabolism. Similar compounds have been shown to modulate these pathways by interacting with specific protein targets, leading to altered cellular responses such as apoptosis or inhibition of proliferation.

Enzyme Inhibition

Research indicates that derivatives of thiadiazole compounds exhibit significant inhibitory activity against monoamine oxidase (MAO) enzymes. For instance, studies have shown that certain thiadiazole derivatives can inhibit MAO-A and MAO-B isoforms effectively. The IC50 values for some related compounds range from 0.060 µM to 0.241 µM, indicating potent inhibitory effects .

Table 1: Inhibitory Activity of Thiadiazole Derivatives Against MAO Isoforms

CompoundIC50 (µM)MAO Type
6b0.060 ± 0.002MAO-A
6c0.241 ± 0.011MAO-A
6a-MAO-A
6d-MAO-B

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting deubiquitylating enzymes involved in tumor progression. The exact mechanisms remain to be fully elucidated but may involve modulation of enzyme activity or receptor binding.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

  • Synthesis and Evaluation : A series of new thiadiazole derivatives were synthesized and tested for their biological activities. These studies highlighted the importance of structural modifications in enhancing the inhibitory activity against various enzymes including MAOs and potential anticancer targets .
  • In Silico Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to target enzymes. These computational methods provide insights into the structural interactions at the molecular level .

Properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-12-6-5-7-17(13(12)2)22-18(26)11-30-21-25-24-20(31-21)23-19(27)14-8-15(28-3)10-16(9-14)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCLFBZKEQYWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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